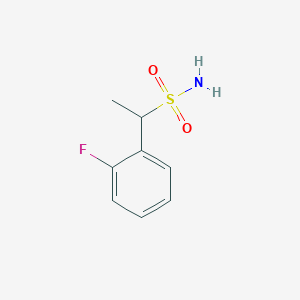

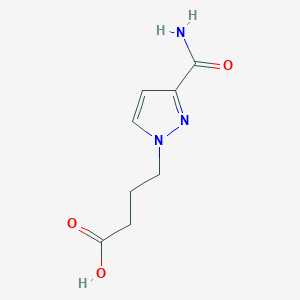

![molecular formula C7H8O3 B2892643 (1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one CAS No. 26115-01-5](/img/structure/B2892643.png)

(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1AR,5bS)-hexahydro-4H-oxireno[2',3':3,4]cyclopenta[1,2-b]furan-4-one (hereafter referred to as “oxireno”) is an organic compound with a unique structure and a variety of potential applications. It is a bicyclic heterocyclic compound that contains both a six-membered ring and a five-membered ring, connected by an oxygen atom. Oxireno has been studied extensively in scientific research due to its interesting chemical properties, and its potential applications in medicine, biochemistry, and other fields.

Scientific Research Applications

Synthesis and Chemical Structure

The compound of interest, due to its complex structure, plays a pivotal role in the synthesis of various biologically active molecules. A notable application includes its use in the synthesis of cardiac aglycones, as demonstrated in the isolation from the root bark of Periploca sepium Bunge, a traditional Chinese medicine. This process highlights the compound's significance in the formation of structures with potential therapeutic benefits (Yu-wei Zhang et al., 2012).

Catalytic Reduction in Biomass Conversion

In the field of green chemistry, this compound plays a crucial role in the catalytic reduction of biomass-derived furanic compounds. This process is vital for converting oxygen-rich compounds into valuable chemicals, offering a sustainable alternative to traditional petrochemical processes. The study by Nakagawa et al. (2013) highlights the versatility of this compound in facilitating the hydrogenation of various bonds, contributing to the development of eco-friendly chemical production methods (Y. Nakagawa, M. Tamura, & K. Tomishige, 2013).

Development of Chiral Resolving Agents

The synthesis and preliminary evaluation of chiral resolving agents represent another significant application. Zhong et al. (2005) utilized a derivative of this compound as a divergent intermediate in creating novel chiral resolving agents. This application underscores its importance in enantioselective synthesis, a critical aspect of pharmaceutical manufacturing, offering pathways to enhance the efficacy and safety of drugs (W. Zhong et al., 2005).

properties

IUPAC Name |

(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-1-3-4(9-6)2-5-7(3)10-5/h3-5,7H,1-2H2/t3?,4?,5-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUIDESAARNCREM-YIPUWDJWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C3C1O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)C3C1OC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

![N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide](/img/structure/B2892569.png)

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)

![N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2892581.png)

![2-Acetyl-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole](/img/structure/B2892582.png)